molecular formula C9H7Br2F3O B2566352 2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene CAS No. 1824284-85-6

2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B2566352
CAS No.: 1824284-85-6
M. Wt: 347.957
InChI Key: APZFVIUDWUSNDI-UHFFFAOYSA-N
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Description

Bromo and trifluoroethoxy groups are common in organic chemistry. Bromo groups are often used in substitution reactions, while trifluoroethoxy groups can alter the physical and chemical properties of a molecule, such as its hydrophobicity and stability .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo and trifluoroethoxy groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the connectivity of its atoms and the arrangement of its bonds. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The bromo groups in this compound could potentially be replaced by other groups in a substitution reaction. The trifluoroethoxy group might also participate in reactions, depending on the conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Structural Adaptations
2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is versatile in its applications, especially in the synthesis of structurally complex and diverse molecules. For instance, it's utilized in the synthesis of aryne intermediates, enabling the creation of unique compounds like 1- and 2-(trifluoromethoxy)naphthalenes, and trifluoromethoxy-1-naphthols through intricate reactions involving arynes, showcasing the chemical's adaptability in organic synthesis (Schlosser & Castagnetti, 2001). Additionally, its role in the generation of organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper is significant, marking its importance in the field of organometallic chemistry (Porwisiak & Schlosser, 1996).

Intermolecular Interactions
The bromo and bromomethyl substituents of this chemical play a crucial role in crystal packing, often dominated by interactions like Br···Br contacts and C-H···Br hydrogen bonds. These interactions highlight the importance of the compound in understanding molecular arrangements and interactions in crystal structures, contributing to the broader understanding of molecular chemistry and materials science (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Transformations
The compound's derivatives are involved in a variety of chemical transformations. For instance, its bromomethyl derivatives participate in Michael-induced Ramberg-Bäcklund reactions, indicating its utility in complex organic reactions and synthesis pathways (Vasin, Bolusheva, & Razin, 2003). Furthermore, the synthesis of benzamide derivatives from bromomethyl benzene derivatives showcases its role in the creation of non-peptide CCR5 antagonists, highlighting its potential in medicinal chemistry and drug design (Bi, 2015).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. Without more specific information, it’s difficult to predict exactly what this might be .

Safety and Hazards

Like many chemicals, this compound should be handled with care to avoid exposure. Specific safety data would depend on factors such as its reactivity and toxicity .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, or investigating its behavior in biological systems .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3O/c10-4-6-2-1-3-7(8(6)11)15-5-9(12,13)14/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZFVIUDWUSNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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